molecular formula C18H12ClN3O2 B2759842 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 519050-46-5

3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2759842
M. Wt: 337.76
InChI Key: BUCUCXYWWOKADW-UHFFFAOYSA-N
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Description

The compound “3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide” is a complex organic molecule. It contains several functional groups including a chlorophenyl group, a cyanophenyl group, a methyl group, an oxazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The oxazole ring is a five-membered ring containing an oxygen atom and a nitrogen atom, which could potentially participate in hydrogen bonding and other intermolecular interactions. The chlorophenyl and cyanophenyl groups are aromatic rings, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, the chlorophenyl group could undergo substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions. The oxazole ring could also potentially be opened under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, it would likely be soluble in organic solvents due to the presence of the aromatic rings and the oxazole ring. Its melting and boiling points would depend on the strength of the intermolecular interactions in the solid and liquid states .

Scientific Research Applications

Antimicrobial Agents

A study by Desai, Dodiya, & Shihora (2011) found that compounds structurally similar to 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibited significant in vitro antibacterial and antifungal activities against various microorganisms including Escherichia coli and Staphylococcus aureus.

Anticonvulsant Properties

Kubicki, Bassyouni, & Codding (2000) [https://consensus.app/papers/hydrogen-bonding-three-enaminones-kubicki/0811cad5aa045d1586013ab669937017/?utm_source=chatgpt] studied the crystal structures of anticonvulsant enaminones, which are structurally related to 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide, indicating potential applications in seizure management.

Synthesis of Macrolides

Wasserman, Gambale, & Pulwer (1981) [https://consensus.app/papers/activated-carboxylates-photooxygenation-oxazoles-wasserman/cee7fe69682e512f8a3a13ec32dc087c/?utm_source=chatgpt] demonstrated that oxazoles, like 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide, can be used in the synthesis of macrolides, a class of natural products with various biological activities.

Antipathogenic Activity

Limban, Marutescu, & Chifiriuc (2011) [https://consensus.app/papers/synthesis-spectroscopic-properties-antipathogenic-limban/506c62f7762f5d69aa386d41482edbb1/?utm_source=chatgpt] synthesized and tested derivatives structurally similar to 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide, finding significant anti-pathogenic activity, particularly against biofilm-forming strains of Pseudomonas aeruginosa and Staphylococcus aureus.

Cancer Research

Stevens et al. (1984) [https://consensus.app/papers/antitumor-imidazotetrazines-synthesis-chemistry-stevens/e7f5befcbca45f97a59920226826e0cb/?utm_source=chatgpt] explored compounds related to 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide for their antitumor properties, showing potential as broad-spectrum antitumor agents.

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Without specific toxicity data, it’s difficult to assess the potential hazards of this compound .

Future Directions

Future research on this compound could involve studying its reactivity, stability, and potential applications. It could be interesting to explore its interactions with biological molecules or its potential use as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2/c1-11-16(17(22-24-11)14-7-2-3-8-15(14)19)18(23)21-13-6-4-5-12(9-13)10-20/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCUCXYWWOKADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide

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